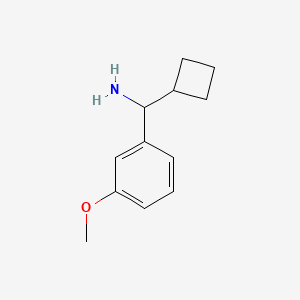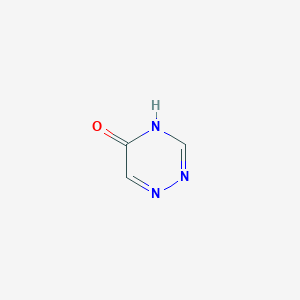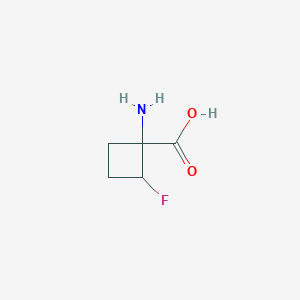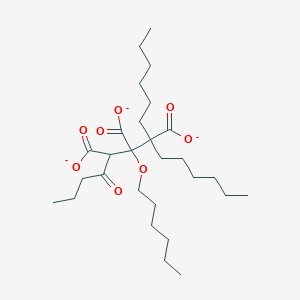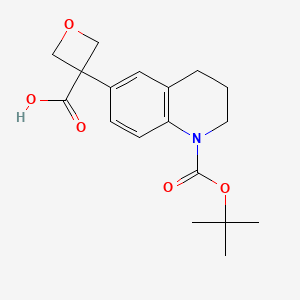![molecular formula C12H10N2O3Se B12950141 [(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid CAS No. 62260-53-1](/img/structure/B12950141.png)
[(4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid involves several steps. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the formyl and selanyl groups. The reaction conditions typically involve the use of catalysts and specific reagents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid, while reduction can result in the formation of an alcohol.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antibacterial, antifungal, or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The formyl and selanyl groups may also play a role in the compound’s biological activity by interacting with specific biomolecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid can be compared with other similar compounds, such as other phenylimidazoles and imidazole derivatives. These compounds share a similar core structure but may differ in their substituents and functional groups. The uniqueness of 2-((4-Formyl-1-phenyl-1H-imidazol-5-yl)selanyl)acetic acid lies in the presence of the formyl and selanyl groups, which may confer specific chemical and biological properties. Similar compounds include 4-phenyl-1H-imidazole and other imidazole derivatives with different substituents.
Properties
CAS No. |
62260-53-1 |
|---|---|
Molecular Formula |
C12H10N2O3Se |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
2-(5-formyl-3-phenylimidazol-4-yl)selanylacetic acid |
InChI |
InChI=1S/C12H10N2O3Se/c15-6-10-12(18-7-11(16)17)14(8-13-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,16,17) |
InChI Key |
BOYHTUFNKZZLCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=C2[Se]CC(=O)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxa-8-azaspiro[2.6]nonan-7-one](/img/structure/B12950059.png)
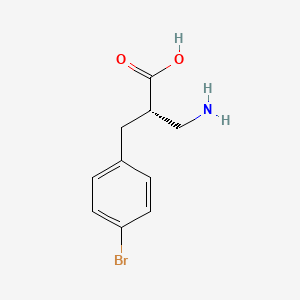
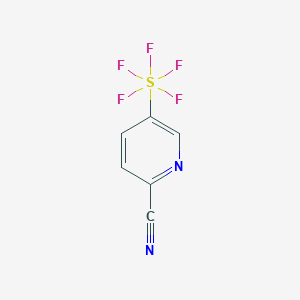
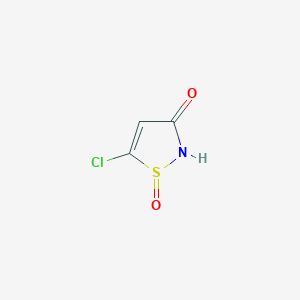
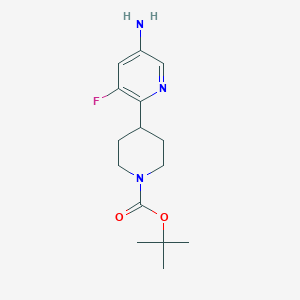

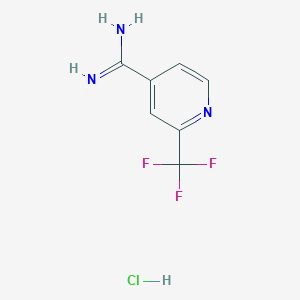
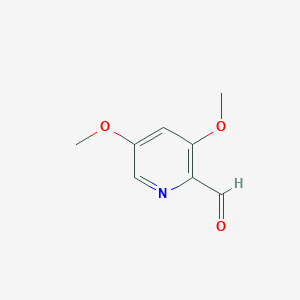
![Tricyclo[2.2.1.02,6]heptan-1-amine](/img/structure/B12950114.png)
